Poriol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

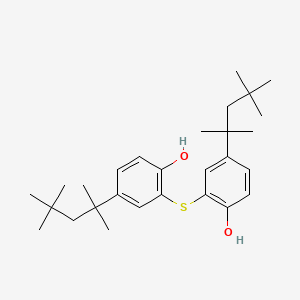

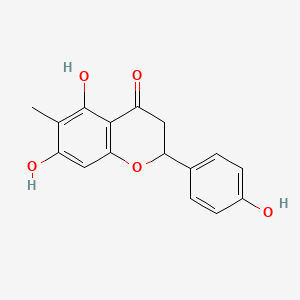

. 该化合物是类黄酮的衍生物,类黄酮以其多样的生物活性而闻名。

准备方法

NSC-180246 的合成涉及多个步骤,从制备核心色酮-4-酮结构开始。这可以通过在酸性或碱性条件下使适当的前体环化来实现。羟基是通过选择性羟基化反应引入的,而甲基是通过甲基化反应添加的。 工业生产方法可能涉及优化这些反应以获得更高的产率和纯度,使用催化剂和受控反应条件 .

化学反应分析

科学研究应用

NSC-180246 具有广泛的科学研究应用:

化学: 它用作研究类黄酮化学和反应性的模型化合物。

生物学: 它正在研究其潜在的抗氧化和抗炎特性。

医药: 正在进行研究以探索其作为各种疾病(包括癌症和神经退行性疾病)治疗剂的潜力。

作用机制

NSC-180246 的作用机制涉及其与各种分子靶标和途径的相互作用。已知它可调节参与氧化应激和炎症的酶的活性。 该化合物还可以与细胞受体相互作用,影响调节细胞生长和存活的信号转导途径 .

相似化合物的比较

NSC-180246 可以与其他类黄酮衍生物(如槲皮素和山奈酚)进行比较。虽然所有这些化合物都共享一个共同的类黄酮结构,但 NSC-180246 由于其特定的羟基和甲基而具有独特性,这赋予了其独特的生物活性。类似的化合物包括:

槲皮素: 以其抗氧化特性而闻名。

山奈酚: 以其抗炎特性而闻名。

木犀草素: 以其潜在的抗癌特性而闻名

NSC-180246 由于其官能团的独特组合而脱颖而出,与同类化合物相比,它可能提供更广泛的生物活性。

属性

CAS 编号 |

14348-16-4 |

|---|---|

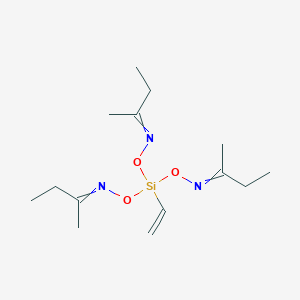

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC 名称 |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |

InChI 键 |

SLFZBNOERHGNMI-ZDUSSCGKSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

手性 SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |

规范 SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

Key on ui other cas no. |

14348-16-4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Poriol?

A1: this compound has been isolated from several plant species. Research indicates its presence in Pinus radiata [], Pseudotsuga menziesii [], and Pseudotsuga sinensis []. In these species, it appears as a component of both the roots and mycorrhizas, symbiotic structures formed between plant roots and fungi [].

Q2: Does the concentration of this compound vary within the plant?

A2: Yes, research suggests that the concentration of this compound, along with other extractives and polyphenols, can vary within the plant. For instance, in Pinus radiata, the concentration of these compounds was found to be higher in the roots compared to the mycorrhizas []. Additionally, within the mycorrhizas, these compounds were found to be concentrated in the outer layer [].

Q3: What is the proposed role of this compound in plants?

A3: While the exact role of this compound in plants is still under investigation, its presence in mycorrhizas suggests a potential role in their establishment and function []. Mycorrhizas play a crucial role in nutrient uptake and overall plant health. The higher concentration of polyphenols, including this compound, in the outer layer of mycorrhizas suggests they might be involved in interactions with the surrounding soil environment [].

Q4: Has the structure of this compound been confirmed through synthesis?

A4: Yes, the structure of this compound and its 7,4'-dimethyl ether have been confirmed through unambiguous synthesis []. This synthetic confirmation provides a foundation for further research into its properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)